5-methoxy-3-nitro-1H-pyrazole
Description
5-Methoxy-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a methoxy group at position 5 and a nitro group at position 2. Pyrazole derivatives are widely studied for their electronic and steric properties, which influence reactivity and biological activity. The methoxy group (electron-donating via resonance) and nitro group (electron-withdrawing) create a unique electronic profile, distinguishing this compound from analogs with different substituents or substitution patterns.
Properties
CAS No. |
2384199-33-9 |
|---|---|
Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-nitro-1H-pyrazole typically involves the nitration of 5-methoxy-1H-pyrazole. This can be achieved through the reaction of 5-methoxy-1H-pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced nitration techniques and catalysts can optimize the reaction conditions, making the process more efficient and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed:
Oxidation: this compound can form 5-formyl-3-nitro-1H-pyrazole or 5-carboxy-3-nitro-1H-pyrazole.
Reduction: 5-Methoxy-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Electronic Differences
The following table summarizes key structural differences and substituent effects:
*Calculated based on formula C₄H₄N₃O₃.
Key Observations:
- In contrast, analogs like 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole have multiple withdrawing groups, leading to reduced ring reactivity .
- Substituent Position : The nitro group at position 3 in the target compound versus position 4 in ’s analog may alter regioselectivity in further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
